molecular formula C13H26O B1582672 trans-2-Tridecen-1-ol CAS No. 68480-25-1

trans-2-Tridecen-1-ol

Cat. No. B1582672
CAS RN: 68480-25-1
M. Wt: 198.34 g/mol
InChI Key: VPYJHNADOJDSGU-UHFFFAOYSA-N
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Patent
US05492964

Procedure details

Z-2-Tridecen-1-ol was prepared according to the method of Example 6 using 2-tridecyn-1-ol (98 mg, 0.5 mmol), rhodium(III) chloride trihydrate (1.3 mg, 0.005 mmol), copper(II) nitrate hemipentahydrate (5.8 mg, 0.025 mmol), triethoxysilane (0.21 g, 0.23 mL, 1.25 mmol), THF (2.5 mL) and water (0.5 mL) at room temperature for 8 hours to afford 96 mg (0.48 mmol, 97%) of 2-tridecene-1-ol which was a 6:1 Z:E mixture by spectroscopic analysis. Spectral analysis of the Z-isomer: IR (neat) 3337.2, 2924.8, 2854.6, 1462.6, 1016.2 cm-1 : 1H NMR (300 MHz, CDCl3) δ 5.56 (m, 2 H), 4.17 (d, J=5.9 Hz, 2H), 2.04 (br p, 2 H), 1.24 (m, 17 H), 0.86 (t, J=6.7 Hz, 3H); 13C NMR (75 MHz, CDCl3) δ 1133.22, 58.58, 31.91, 29.62, 29.49, 29.34, 29.23, 27.44, 22.69, 15.24, 14.11.
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
1.3 mg
Type
catalyst
Reaction Step One
Quantity
5.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:14])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(O[SiH](OCC)OCC)C.C1COCC1>O.O.O.[Rh](Cl)(Cl)Cl.O.[N+]([O-])([O-])=O.[Cu+2].O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.O>[CH2:1]([OH:14])/[CH:2]=[CH:3]\[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:1]([OH:14])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10.11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
98 mg
Type
reactant
Smiles
C(C#CCCCCCCCCCC)O
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
2.5 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.3 mg
Type
catalyst
Smiles
O.O.O.[Rh](Cl)(Cl)Cl
Name
Quantity
5.8 mg
Type
catalyst
Smiles
O.[N+](=O)([O-])[O-].[Cu+2].O.O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(\C=C/CCCCCCCCCC)O
Name
Type
product
Smiles
C(C=CCCCCCCCCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.48 mmol
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 192%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.